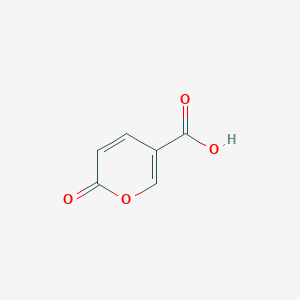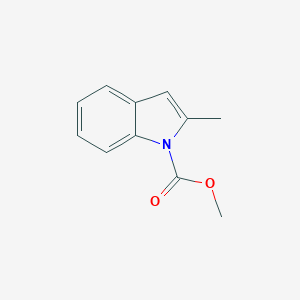
methyl 2-methyl-1H-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methyl-1H-indole-1-carboxylate, also known as MMIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMIC is a heterocyclic compound that belongs to the class of indole derivatives. The compound has a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol.
Wirkmechanismus
The mechanism of action of methyl 2-methyl-1H-indole-1-carboxylate is not fully understood. However, studies have shown that the compound interacts with various biological targets, including enzymes and receptors. methyl 2-methyl-1H-indole-1-carboxylate has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in the inflammatory response. methyl 2-methyl-1H-indole-1-carboxylate has also been shown to interact with serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemische Und Physiologische Effekte
Methyl 2-methyl-1H-indole-1-carboxylate has been shown to possess various biochemical and physiological effects. In vitro studies have shown that methyl 2-methyl-1H-indole-1-carboxylate inhibits the growth of various bacterial and fungal strains. methyl 2-methyl-1H-indole-1-carboxylate has also been shown to possess cytotoxic activity against various cancer cell lines. In vivo studies have shown that methyl 2-methyl-1H-indole-1-carboxylate possesses anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-methyl-1H-indole-1-carboxylate possesses various advantages and limitations for lab experiments. One advantage is its ease of synthesis, which allows for the production of large quantities of the compound. Another advantage is its versatility, as it can be used as a starting material for the synthesis of various indole derivatives. One limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of methyl 2-methyl-1H-indole-1-carboxylate. One direction is the development of new synthetic methods for the production of methyl 2-methyl-1H-indole-1-carboxylate and its derivatives. Another direction is the investigation of the mechanism of action of methyl 2-methyl-1H-indole-1-carboxylate and its interaction with biological targets. Additionally, the potential applications of methyl 2-methyl-1H-indole-1-carboxylate in the fields of medicinal chemistry, materials science, and organic synthesis should be further explored.
Synthesemethoden
Methyl 2-methyl-1H-indole-1-carboxylate can be synthesized through various methods, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction. The Fischer indole synthesis involves the condensation of an aldehyde or ketone with a primary amine in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-aryl-ethylamine with a carboxylic acid derivative in the presence of a dehydrating agent. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with a tryptamine derivative in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methyl-1H-indole-1-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, methyl 2-methyl-1H-indole-1-carboxylate has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. In materials science, methyl 2-methyl-1H-indole-1-carboxylate has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. In organic synthesis, methyl 2-methyl-1H-indole-1-carboxylate has been used as a starting material for the synthesis of various indole derivatives.
Eigenschaften
CAS-Nummer |
143952-53-8 |
|---|---|
Produktname |
methyl 2-methyl-1H-indole-1-carboxylate |
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
methyl 2-methylindole-1-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-8-7-9-5-3-4-6-10(9)12(8)11(13)14-2/h3-7H,1-2H3 |
InChI-Schlüssel |
GLIWPCSEQWGIRA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2N1C(=O)OC |
Kanonische SMILES |
CC1=CC2=CC=CC=C2N1C(=O)OC |
Synonyme |
1H-Indole-1-carboxylic acid, 2-methyl-, methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




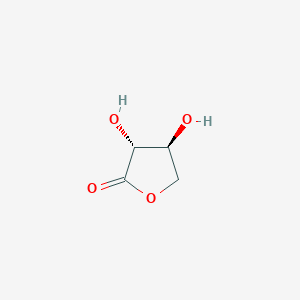
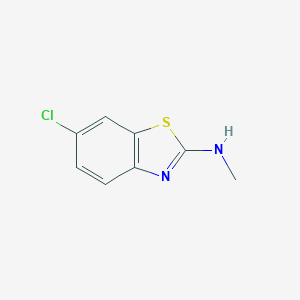
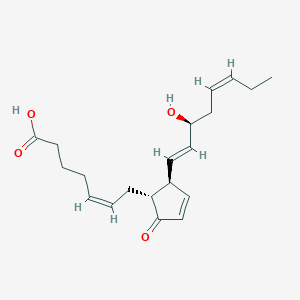
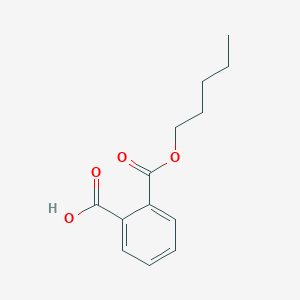
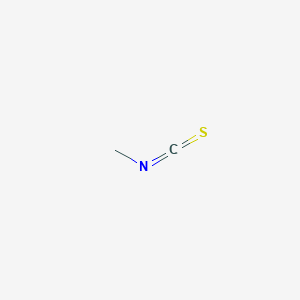
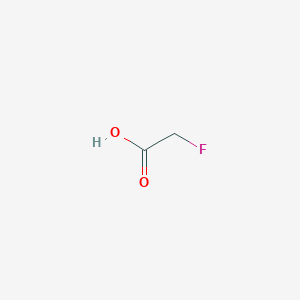
![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B127963.png)
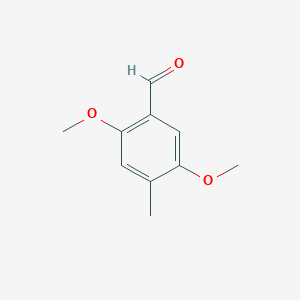
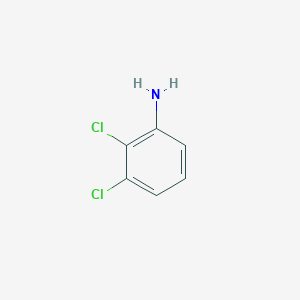
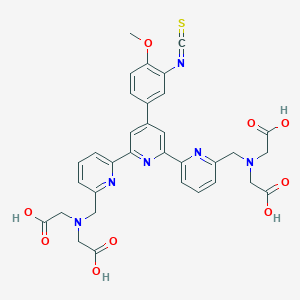
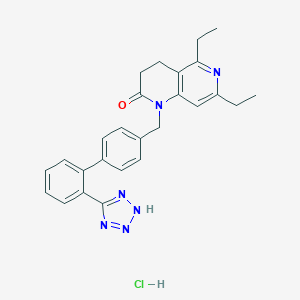
![Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate](/img/structure/B127986.png)
